molecular formula C24H23F3N4O7 B2672133 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396806-73-7

2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2672133
CAS No.: 1396806-73-7
M. Wt: 536.464
InChI Key: SHPWJHSVQMROSF-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate” is a complex organic molecule. It is a derivative of azetidine and oxetane amino acids . The molecule contains several functional groups, including a methoxybenzyl group, an oxadiazol ring, an azetidin ring, and a trifluoromethylphenyl group .


Synthesis Analysis

The synthesis of this compound could involve several steps. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, could be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This could be followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate could be obtained in a similar manner .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed via various spectroscopic techniques, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions are commonly used in organic synthesis to form carbon-carbon bonds and introduce functional groups.

Scientific Research Applications

Azetidinones and Oxadiazoles in Chemical Synthesis

Azetidinones, also known as β-lactams, are crucial in the synthesis of various chemical compounds. Their formation often involves intricate reactions, such as the Staudinger [2+2]-cyclocondensation, which has been utilized to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. These compounds are precursors to more complex bicyclic β-lactams, indicating the role of azetidinone derivatives in synthesizing novel chemical entities with potential applications in drug discovery and development (Piens et al., 2016).

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. For instance, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, indicating their potential as antimicrobial agents. This highlights the possibility of utilizing oxadiazole and azetidinone derivatives in the development of new antimicrobial treatments (Krátký et al., 2017).

Potential for Anticancer Agents

Compounds synthesized from derivatives similar to the specified chemical have been evaluated for their anticancer activities. For example, certain derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines, suggesting the potential of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes, such as lipase and α-glucosidase, by novel heterocyclic compounds derived from oxadiazole and azetidinone frameworks, has been documented. This suggests their potential therapeutic applications in treating diseases related to enzyme dysfunction, such as diabetes and obesity (Bekircan et al., 2015).

Properties

IUPAC Name

2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3.C2H2O4/c1-31-18-8-3-2-5-14(18)9-19-27-21(32-28-19)15-11-29(12-15)13-20(30)26-17-7-4-6-16(10-17)22(23,24)25;3-1(4)2(5)6/h2-8,10,15H,9,11-13H2,1H3,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPWJHSVQMROSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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